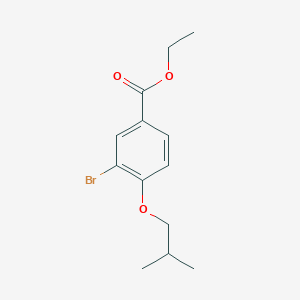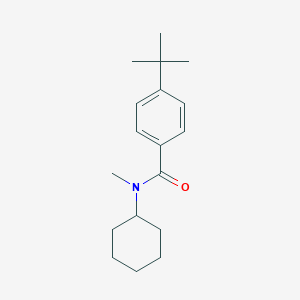
2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, also known as BPP, is a chemical compound that has been widely studied in scientific research. It is a small molecule that has shown potential for use in various applications, including as a drug candidate for the treatment of certain diseases.
Wirkmechanismus
The exact mechanism of action of 2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is not fully understood, but it is believed to work by binding to specific targets in the body, such as enzymes or receptors, and modulating their activity. This compound has been shown to interact with various proteins and enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and protein kinase C (PKC), among others. By modulating the activity of these targets, this compound can affect various cellular processes and signaling pathways, leading to its observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain. This compound has also been shown to inhibit the activity of PDE4, an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.
Vorteile Und Einschränkungen Für Laborexperimente
2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in various assays and studies. This compound has also shown good stability and solubility in various solvents, allowing for its use in a wide range of experimental conditions. However, one limitation of this compound is its relatively low potency compared to other drugs in its class. This may limit its use in certain applications, particularly in the treatment of diseases where high potency is required.
Zukünftige Richtungen
There are several future directions for research on 2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone. One area of interest is the development of more potent analogs of this compound that can be used as drug candidates for the treatment of various diseases. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to explore the safety and toxicity of this compound, particularly in vivo studies that can provide more information on its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of 2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves the reaction of 4-bromobiphenyl and 3,5-dimethyl-1H-pyrazole in the presence of a base and a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of this compound as the final product. This synthesis method has been optimized by various research groups, resulting in high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone has been studied extensively in scientific research, particularly in the field of medicinal chemistry. It has shown potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit certain enzymes and receptors that are involved in disease processes.
Eigenschaften
Molekularformel |
C19H18N2O2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C19H18N2O2/c1-14-12-15(2)21(20-14)19(22)13-23-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
WDHLYQWYGKLXNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)

![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)
